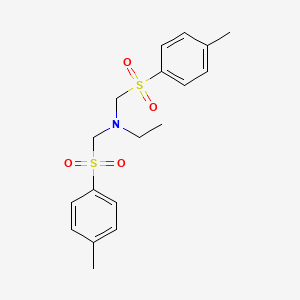

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine

Descripción

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine (CID 78299) is a sulfonamide-derived compound with the molecular formula C₁₈H₂₃NO₄S₂ . Its structure features an ethylamine backbone substituted with two p-toluenesulfonylmethyl groups. Key identifiers include:

- SMILES:

CCN(CS(=O)(=O)C1=CC=C(C=C1)C)CS(=O)(=O)C2=CC=C(C=C2)C - InChIKey: QUVOXOIEHSGNAH-UHFFFAOYSA-N Predicted collision cross-section (CCS) values for adducts range from 187.9–198.5 Ų, indicating moderate molecular size and polarity .

Propiedades

Número CAS |

4542-70-5 |

|---|---|

Fórmula molecular |

C18H23NO4S2 |

Peso molecular |

381.5 g/mol |

Nombre IUPAC |

N,N-bis[(4-methylphenyl)sulfonylmethyl]ethanamine |

InChI |

InChI=1S/C18H23NO4S2/c1-4-19(13-24(20,21)17-9-5-15(2)6-10-17)14-25(22,23)18-11-7-16(3)8-12-18/h5-12H,4,13-14H2,1-3H3 |

Clave InChI |

QUVOXOIEHSGNAH-UHFFFAOYSA-N |

SMILES canónico |

CCN(CS(=O)(=O)C1=CC=C(C=C1)C)CS(=O)(=O)C2=CC=C(C=C2)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine typically involves the reaction of p-toluenesulfonyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with formaldehyde to yield the final product .

Industrial Production Methods

In industrial settings, the production of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and minimize side reactions .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted amines and alcohols.

Aplicaciones Científicas De Investigación

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Mecanismo De Acción

The mechanism of action of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on enzymes and proteins, leading to inhibition of enzyme activity. The compound can also undergo nucleophilic substitution reactions, modifying the structure and function of target molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ligands in Coordination Chemistry

N,N-Bis(2-pyridylmethyl)ethylamine (Bpma)

- Structure : Ethylamine backbone with 2-pyridylmethyl substituents.

- Applications : Forms stable binuclear copper(II) complexes (e.g., Cu₂(bpma)₂(µ-ta)₂) due to pyridyl groups’ strong metal-binding affinity .

- Key Difference : Pyridyl groups enhance metal coordination, whereas the sulfonyl groups in the target compound are electron-withdrawing, likely reducing metal-binding efficacy .

N4Py (N,N-Bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine)

- Structure : Tetradentate ligand with pyridyl and methylamine groups.

- Applications : Used in homogeneous catalysis with iron and manganese for oxygen atom transfer (OAT) reactions .

- Contrast : The target compound’s sulfonyl groups may confer stability in acidic or oxidizing conditions but limit catalytic utility .

Crosslinking and Protein Modification Agents

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)

- Structure : Ethylamine with iodoacetyl substituents and a disulfide bridge.

- Applications : Reversible crosslinking of protein sulfhydryl groups via thiol-reactive iodoacetyl moieties .

- Comparison : The target compound’s sulfonyl groups lack thiol reactivity but could serve as protective groups or stabilize protein interactions through hydrogen bonding .

Alkylating Agents and Toxins

Bis(2-chloroethyl)ethylamine (HN1)

- Structure : Ethylamine substituted with chloroethyl groups.

- Applications : A vesicant and alkylating agent used in chemical warfare (CAS 538-07-8) .

- Key Difference: Chloroethyl groups confer DNA crosslinking ability, whereas the target compound’s sulfonyl groups are non-alkylating, suggesting lower toxicity .

Hydrophilic Derivatives

N,N-Bis(2-hydroxyethyl)ethylamine

- Structure : Ethylamine with hydroxyethyl substituents.

- Applications : Used in surfactants, organic synthesis, and pH regulation due to its hydrophilic hydroxyl groups .

- Contrast : The target compound’s sulfonyl groups increase hydrophobicity and acidity, making it more suitable for sulfonylation reactions or as a stabilizer in hydrophobic matrices .

Actividad Biológica

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is a sulfonamide compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by two p-tolylsulfonyl groups attached to an ethylamine backbone, contributes to its biological activity. This article delves into its biological properties, applications, and relevant research findings.

- Molecular Formula : C₁₈H₂₃N₁O₄S₂

- Molecular Weight : Approximately 381.51 g/mol

- Melting Point : 114-115 °C

- Boiling Point : Approximately 581.1 °C

The compound's sulfonamide groups enhance its reactivity and potential interactions with biological targets, making it a candidate for further pharmacological studies.

Antitumor Activity

Sulfonamide derivatives have been explored for their antitumor potential. The presence of the p-tolylsulfonyl groups in N,N-Bis((p-tolylsulphonyl)methyl)ethylamine may confer similar properties. Studies on related compounds have shown that they can inhibit tumor growth by interfering with cellular processes such as DNA replication and angiogenesis .

The biological activity of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival.

- Interaction with Biomolecules : Its dual sulfonamide functionality suggests potential interactions with proteins and nucleic acids, which could alter their activity or stability .

Case Studies

- Antibacterial Activity Assessment : A study evaluated the antibacterial effects of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Compounds with structural similarities to N,N-Bis((p-tolylsulphonyl)methyl)ethylamine showed significant inhibition zones, indicating potential effectiveness against these pathogens.

- Antitumor Screening : In a preliminary screening of several sulfonamide compounds, those resembling N,N-Bis((p-tolylsulphonyl)methyl)ethylamine were found to exhibit cytotoxic effects on cancer cell lines, suggesting a pathway for further drug development targeting specific cancers .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Di(p-toluenesulfonyl)methylamine | C₁₈H₂₃N₁O₂S | Similar sulfonamide structure |

| N,N-Bis(phenylsulfonyl)methylamine | C₁₈H₂₃N₁O₂S | Contains phenyl groups; different reactivity |

| N,N-Bis(benzenesulfonyl)methylamine | C₁₈H₂₃N₁O₂S | Utilized in similar applications |

These comparisons highlight how structural variations can influence biological activity and reactivity profiles in similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.